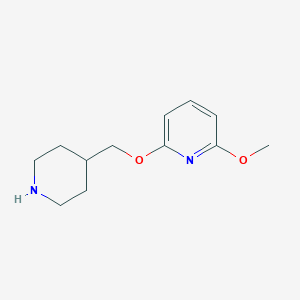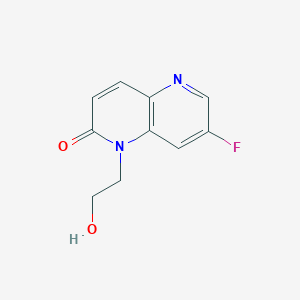
7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyethyl group at the 1st position, and a naphthyridinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Cyclization: The final step involves cyclization to form the naphthyridinone core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the naphthyridinone core or the hydroxyethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while nucleophilic substitution of the fluorine atom can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Characterized by the presence of a fluorine atom and hydroxyethyl group.
1,5-Naphthyridin-2(1H)-one: Lacks the fluorine atom and hydroxyethyl group, resulting in different chemical properties and biological activities.
7-Fluoro-1,5-naphthyridin-2(1H)-one:
Uniqueness
The presence of both the fluorine atom and hydroxyethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets
Eigenschaften
Molekularformel |
C10H9FN2O2 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
7-fluoro-1-(2-hydroxyethyl)-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H9FN2O2/c11-7-5-9-8(12-6-7)1-2-10(15)13(9)3-4-14/h1-2,5-6,14H,3-4H2 |
InChI-Schlüssel |
STXFRPCJYGPOQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C2=C1N=CC(=C2)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






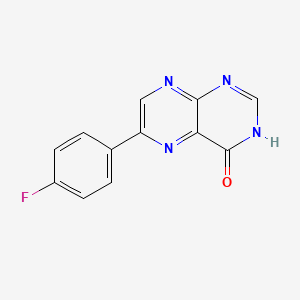
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)

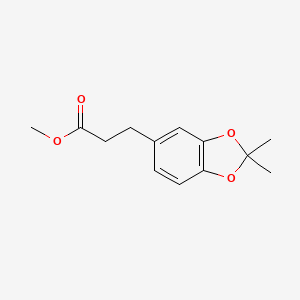
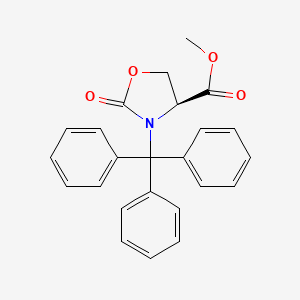
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)

![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
